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Introduction
Nitric acid trihydrate (NAT), with the chemical formula HNO₃·3H₂O, is a crystalline compound of

significant interest in atmospheric chemistry, particularly for its role in the formation of polar

stratospheric clouds (PSCs). These clouds are implicated in the depletion of the ozone layer.

The study of NAT's crystal lattice through computational modeling provides crucial insights into

its physical and chemical properties, formation mechanisms, and stability under various

conditions. This technical guide offers a comprehensive overview of the computational

modeling of the NAT crystal lattice, focusing on its two known polymorphs: the metastable α-

phase (α-NAT) and the stable β-phase (β-NAT).

Crystal Structures of Nitric Acid Trihydrate
Polymorphs
The crystal structure of NAT has been a subject of extensive research, revealing the existence

of two distinct polymorphic forms. The metastable α-phase is observed to form initially under
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certain conditions, which then irreversibly transforms into the stable β-phase upon warming.

Data Presentation: Crystallographic Data
The crystallographic parameters for both α-NAT and β-NAT have been determined through

experimental techniques such as X-ray and neutron diffraction. A summary of this data is

presented below for comparative analysis.
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Data Presentation: Selected Bond Lengths and Angles
The internal geometry of the nitric acid and water molecules within the crystal lattice provides

insight into the hydrogen bonding network that stabilizes the structure. Below are

representative bond lengths and angles for the constituent molecules.
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Experimental Protocols
The successful computational modeling of NAT relies on accurate experimental data for

validation. The following sections detail the methodologies for the synthesis and

characterization of α-NAT and β-NAT.

Synthesis of α-Nitric Acid Trihydrate (α-NAT)
Objective: To produce amorphous nitric acid/water mixtures and subsequently crystallize the

metastable α-NAT phase.

Methodology:

Preparation of Solution: A nitric acid solution of approximately 25 mol% (53.8 wt%) is

prepared.

Amorphous Sample Generation: The solution is sprayed directly into liquid nitrogen (77 K)

using a nebulizer positioned about 30 mm above the liquid surface to ensure rapid heat

exchange and the formation of an amorphous solid.[2]

Crystallization of α-NAT: The amorphous sample is then carefully warmed. The metastable α-

NAT phase crystallizes from the amorphous solid upon annealing.[2][3]

Transformation to β-Nitric Acid Trihydrate (β-NAT)
Objective: To induce the phase transition from the metastable α-NAT to the stable β-NAT.

Methodology:

Thermal Annealing: The sample containing crystalline α-NAT is further warmed to a

temperature range of 187.5 – 195 K.

Phase Transition: Within this narrow temperature window, α-NAT spontaneously and

irreversibly transforms into the more stable β-NAT phase.[2]

Characterization by X-ray and Neutron Diffraction
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Objective: To determine the crystal structure, including lattice parameters and atomic positions,

of the NAT polymorphs.

Methodology:

Sample Preparation: A powder sample of the synthesized NAT polymorph is loaded into a

sample holder suitable for low-temperature measurements. For neutron diffraction,

deuterated samples (DNO₃·3D₂O) are often used to reduce incoherent scattering from

hydrogen.[4]

Data Collection (Powder X-ray Diffraction):

The sample is mounted on a powder X-ray diffractometer equipped with a cryostat to

maintain the desired low temperature.

A monochromatic X-ray beam (e.g., Cu Kα radiation) is directed at the sample.

The diffracted X-rays are recorded by a detector as a function of the scattering angle (2θ).

[3][5]

The scan is typically performed over a range of 2θ values to capture all relevant diffraction

peaks.

Data Collection (Neutron Diffraction):

The sample is placed in a neutron beam at a dedicated neutron scattering facility.[6][7]

Time-of-flight or constant wavelength neutron diffraction techniques can be employed.

Diffraction patterns are collected at various scattering angles to obtain structural

information. Neutrons are particularly effective at locating the positions of hydrogen (or

deuterium) atoms due to their comparable scattering lengths with heavier atoms.[4][6]

Data Analysis (Rietveld Refinement):

The collected diffraction patterns are analyzed using the Rietveld refinement method.
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This method involves fitting a calculated diffraction pattern, based on a structural model

(including lattice parameters, space group, and atomic positions), to the experimental

data.

The structural parameters are refined iteratively to minimize the difference between the

calculated and observed patterns, yielding the final crystal structure.

Computational Modeling Methodology
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool

for investigating the electronic structure, stability, and vibrational properties of crystalline

materials like NAT.

Density Functional Theory (DFT) Calculations
Objective: To perform quantum mechanical calculations to optimize the crystal structure and

predict the properties of NAT polymorphs.

Software: The CRYSTAL06 software package is a suitable tool for periodic ab initio calculations

on crystalline solids.[1]

Methodology:

Input Structure: The initial crystal structure for the calculation is taken from experimental X-

ray diffraction data for β-NAT.[1]

Hamiltonian: The hybrid B3LYP exchange-correlation functional is employed. This functional

combines the Becke three-parameter exchange functional with the Lee-Yang-Parr correlation

functional.[1]

Basis Set: A Gaussian-type basis set is used to expand the crystalline orbitals. For the

constituent atoms, the following basis sets are appropriate: 21G for Hydrogen, and 6-21G*

for Oxygen and Nitrogen.[1]

Geometry Optimization:

The OPTGEOM keyword in the CRYSTAL input is used to perform a full geometry

optimization, relaxing both the atomic positions and the lattice parameters.[8]
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The optimization is performed by minimizing the total energy of the system. The

convergence is typically checked against the root-mean-square (RMS) and the absolute

value of the largest component of the gradients and the nuclear displacements.

Vibrational Frequencies:

Once the geometry is optimized, the vibrational frequencies can be calculated to compare

with experimental infrared and Raman spectra. This is achieved by computing the second

derivatives of the energy with respect to atomic displacements.

Visualization of NAT Phase Transitions
The formation and transformation of nitric acid trihydrate phases can be represented as a

sequential process. The following diagram illustrates the logical workflow from the initial

amorphous state to the stable β-NAT polymorph.
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Phase transition pathway of Nitric Acid Trihydrate.

The following diagram illustrates a general workflow for the computational modeling of a

molecular crystal like NAT using DFT.
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General workflow for DFT modeling of molecular crystals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Computational Methodologies for the Simulation and Analysis of Low-Frequency
Vibrations in Molecular Crystals - ProQuest [proquest.com]

2. next-gen.materialsproject.org [next-gen.materialsproject.org]

3. mcgill.ca [mcgill.ca]

4. iiif.library.cmu.edu [iiif.library.cmu.edu]

5. Characterization of frozen aqueous solutions by low temperature X-ray powder
diffractometry - PubMed [pubmed.ncbi.nlm.nih.gov]

6. arxiv.org [arxiv.org]

7. pubs.acs.org [pubs.acs.org]

8. tutorials.crystalsolutions.eu [tutorials.crystalsolutions.eu]

To cite this document: BenchChem. [Computational Modeling of Nitric Acid Trihydrate Crystal
Lattice: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b8602457?utm_src=pdf-body-href
https://www.benchchem.com/product/b8602457?utm_src=pdf-body-img
https://www.benchchem.com/product/b8602457?utm_src=pdf-custom-synthesis
https://www.proquest.com/openview/00c547a1e957b982c06ec61ac5a4db36/1?pq-origsite=gscholar&cbl=18750&diss=y
https://www.proquest.com/openview/00c547a1e957b982c06ec61ac5a4db36/1?pq-origsite=gscholar&cbl=18750&diss=y
https://next-gen.materialsproject.org/materials/mp-676084
https://www.mcgill.ca/mc2/files/mc2/pxrd_protocol-sop.pdf
http://iiif.library.cmu.edu/file/Shull_box00019_fld01023_bdl0001_doc0001/Shull_box00019_fld01023_bdl0001_doc0001.pdf
https://pubmed.ncbi.nlm.nih.gov/9523303/
https://pubmed.ncbi.nlm.nih.gov/9523303/
https://arxiv.org/pdf/2410.03484
https://pubs.acs.org/doi/10.1021/jp501237c
https://tutorials.crystalsolutions.eu/tutorial.html?td=optgeom&tf=opt_tut
https://www.benchchem.com/product/b8602457#computational-modeling-of-nitrate-trihydrate-crystal-lattice
https://www.benchchem.com/product/b8602457#computational-modeling-of-nitrate-trihydrate-crystal-lattice
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8602457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b8602457#computational-modeling-of-nitrate-
trihydrate-crystal-lattice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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